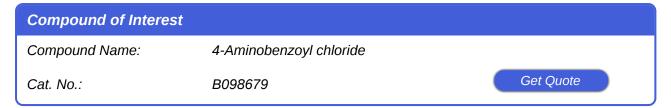


Spectroscopic and Experimental Profile of 4-Aminobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to **4-Aminobenzoyl chloride** (CAS No: 16106-38-0), a key intermediate in the synthesis of various pharmaceuticals and polymers. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science.

Spectroscopic Data

The structural elucidation and characterization of **4-Aminobenzoyl chloride** are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-Aminobenzoyl chloride**.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **4-Aminobenzoyl chloride** is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing nature of the acyl chloride group and the electron-donating nature of the amino group influence the chemical shifts of the aromatic protons. Protons ortho to the acyl



chloride group are shifted downfield, while those ortho to the amino group are shifted upfield.[1] The amino protons typically appear as a broad singlet.[1]

Table 1: Representative ¹H NMR Spectral Data of **4-Aminobenzoyl chloride**[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.8 – 8.2	Doublet	Protons ortho to -COCI
6.5 – 6.7	Doublet	Protons ortho to -NH ₂
5.5 – 6.5	Broad Singlet	-NH ₂

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A characteristic downfield signal is expected for the carbonyl carbon of the acyl chloride group. Due to the lack of directly available experimental data for **4-Aminobenzoyl chloride**, the following table presents predicted chemical shifts based on computational analysis and comparison with similar structures.

Table 2: Predicted ¹³C NMR Spectral Data of **4-Aminobenzoyl chloride**

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~152	C-NH ₂
~132	C-H (ortho to -COCI)
~128	C-COCI
~114	C-H (ortho to -NH ₂)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of **4-Aminobenzoyl chloride** is characterized by the absorption bands corresponding to the N-H and C=O stretching vibrations.



Table 3: Characteristic IR Absorption Bands for 4-Aminobenzoyl chloride

Wavenumber (cm⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H Stretch (asymmetric & symmetric)
1800 - 1760	Strong	C=O Stretch (Acyl Chloride)[1]
~1600	Medium	N-H Bend
1360 - 1250	Medium	C-N Stretch
800 - 600	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **4-Aminobenzoyl chloride**, confirming its elemental composition. The compound has a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol .[2]

Table 4: Mass Spectrometry Data for 4-Aminobenzoyl chloride

m/z	Relative Intensity (%)	Assignment
155/157	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
120	Moderate	[M-CI] ⁺
92	High	[M-COCI]+

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **4-Aminobenzoyl chloride**.

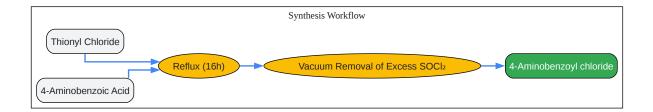
Synthesis of 4-Aminobenzoyl chloride



A common and effective method for the synthesis of **4-Aminobenzoyl chloride** is the reaction of **4-aminobenzoic** acid with thionyl chloride.[2][3]

Procedure:

- To 1.0 g (7.29 mmol) of 4-aminobenzoic acid, add 10 ml of thionyl chloride.[3]
- Heat the resulting solution to reflux for 16 hours.[3]
- After the reaction is complete, remove the excess thionyl chloride under vacuum to yield 4aminobenzoyl chloride.[3]



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Diagram 1: Synthesis of 4-Aminobenzoyl chloride.

Spectroscopic Analysis Workflow

The characterization of the synthesized **4-Aminobenzoyl chloride** involves a series of spectroscopic analyses.

NMR Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of 4-Aminobenzoyl chloride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.



- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

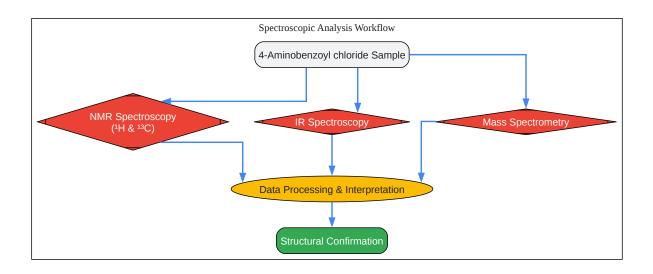
IR Spectroscopy:

- Prepare a KBr pellet by grinding a small amount of 4-Aminobenzoyl chloride with dry potassium bromide.
- Alternatively, prepare a thin film by dissolving the compound in a volatile solvent and depositing it onto a salt plate.
- Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
- Acquire the mass spectrum, ensuring a mass range that includes the molecular ion peak.





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Diagram 2: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties and experimental considerations for **4-Aminobenzoyl chloride**. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and instrumentation.

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